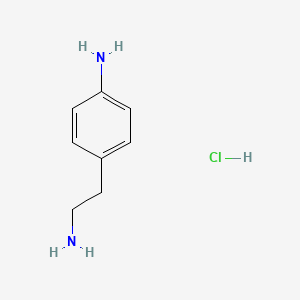
4-(2-Aminoethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-(2-Aminoethyl)aniline hydrochloride has been investigated for its potential as a neurotransmitter modulator. Studies indicate that it can selectively bind to dopamine receptors, suggesting applications in treating neurological disorders such as Parkinson's disease and schizophrenia. This compound's structural similarity to neurotransmitters positions it as a candidate for further pharmacological studies aimed at understanding drug interactions and therapeutic effects on the central nervous system.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo electrophilic substitution reactions makes it valuable in creating derivatives that may exhibit enhanced biological activity. Research has shown that derivatives of this compound can possess monoamine oxidase inhibitory effects, which are relevant in the treatment of mood disorders .
Biosensor Development
This compound is utilized in the development of biosensors due to its ability to immobilize enzymes through electropolymerization techniques. This application is crucial for creating sensitive detection systems for biochemical substances, enhancing the efficiency of analytical methods used in clinical diagnostics .
Interaction Studies with Biological Systems
Research has focused on the interactions between this compound and various biological systems, including its effects on cell signaling pathways. Such studies are essential for understanding the compound's role in biological processes and its potential therapeutic applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Neurotransmitter Modulation | Investigated binding affinity to dopamine receptors | Potential applications in treating neurological disorders |
| Synthesis of Derivatives | Explored monoamine oxidase inhibitory effects | Derivatives showed promise in mood disorder treatments |
| Biosensor Development | Enzyme immobilization techniques | Enhanced sensitivity in biochemical detection methods |
Propiedades
Número CAS |
102606-30-4 |
|---|---|
Fórmula molecular |
C8H13ClN2 |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,9-10H2;1H |
Clave InChI |
RAXKOWMRVNCBDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















